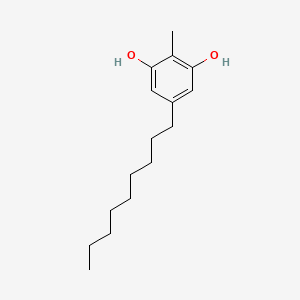

2-Methyl-5-nonylbenzene-1,3-diol

Description

Contextualization within the Resorcinolic Lipid Class

2-Methyl-5-nonylbenzene-1,3-diol belongs to the broader class of resorcinolic lipids, which are naturally occurring phenolic compounds characterized by a 1,3-dihydroxybenzene (resorcinol) ring with a long alkyl or alkenyl side chain. These compounds are biosynthesized by a variety of organisms, including bacteria, fungi, and plants. The biosynthesis of resorcinolic lipids typically involves polyketide synthase (PKS) pathways, which are responsible for the construction of the carbon skeleton from simple acyl-CoA precursors.

Resorcinolic lipids are known for their diverse biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties. The length and saturation of the alkyl chain, as well as the substitution pattern on the aromatic ring, play a crucial role in determining their biological function.

Overview of Substituted Benzene-1,3-diol Derivatives in Chemical Biology

Substituted benzene-1,3-diol derivatives, the core structure of this compound, are of significant interest in chemical biology. These compounds can interact with biological membranes and various proteins, leading to a range of cellular effects. For instance, some derivatives have been shown to modulate signal transduction pathways and exhibit antimicrobial activities. The hydroxyl groups on the benzene (B151609) ring are key to their chemical reactivity and ability to form hydrogen bonds, which is often critical for their biological function. Research into synthetic derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into how specific structural modifications influence their biological effects.

A closely related compound, 4-methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD), is a signaling molecule in the slime mold Dictyostelium discoideum, where it regulates cell aggregation and spore maturation. nih.gov This highlights the potential for other substituted benzene-1,3-diols, such as this compound, to act as signaling molecules or to have other specific biological roles.

Significance of this compound as a Research Target

The specific compound this compound presents an intriguing research target due to its structural similarity to other biologically active resorcinolic lipids. While extensive research on this exact molecule is still emerging, studies on related compounds provide a strong rationale for its investigation. For example, a structurally similar synthetic derivative, 2-Methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol, was prepared as an analogue of a natural defense chemical, suggesting a potential role in chemical ecology and defense mechanisms. nih.gov

The presence of a methyl group at the 2-position and a nonyl group at the 5-position of the resorcinol (B1680541) ring suggests specific properties that may differ from other known resorcinolic lipids. The nonyl chain, in particular, could confer specific membrane-interacting properties or influence its binding to target proteins.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound is relatively sparse, with much of the available information being inferred from studies on analogous compounds. Synthetic routes to produce this specific molecule have been explored, often as part of broader investigations into the synthesis of various resorcinolic lipids.

A significant unexplored avenue is the comprehensive biological characterization of this compound. Key research questions that remain to be answered include:

What are its specific biological activities (e.g., antimicrobial, antifungal, cytotoxic)?

What are its molecular targets within cells?

Does it play a role as a signaling molecule in any organism?

How does the 2-methyl substitution influence its biological activity compared to its unmethylated counterpart, 5-nonylbenzene-1,3-diol?

Further research, including the development of efficient and scalable synthetic methods, is crucial to enable more in-depth biological studies. The exploration of its potential applications in areas such as agriculture (as a potential pesticide or herbicide) or medicine could also be a fruitful area of investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61621-57-6 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

2-methyl-5-nonylbenzene-1,3-diol |

InChI |

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14/h11-12,17-18H,3-10H2,1-2H3 |

InChI Key |

HJLYSGZQHZHDGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C(=C1)O)C)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of 2 Methyl 5 Nonylbenzene 1,3 Diol

Isolation and Identification from Microorganisms

The story of 2-Methyl-5-nonylbenzene-1,3-diol is intrinsically linked to the study of chemical defense mechanisms in single-celled organisms.

The direct precursor to the study of this compound is Climacostol, a natural resorcinolic lipid with the chemical name 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol. nih.govnih.gov This compound is produced by the freshwater ciliated protozoan Climacostomum virens as a potent defense mechanism against predators. nih.govnih.govresearchgate.net

In an effort to understand the structure-activity relationships of Climacostol and potentially enhance its biological effects, scientists have chemically synthesized various analogues. Among these is 2-methyl-5[(2Z)-non-2-en-1-yl]benzene-1,3-diol, a compound that introduces a methyl group to the aromatic ring of the natural Climacostol structure. nih.govnih.gov This synthetic modification has been a key area of research to explore how small structural changes can influence the compound's biological activity. nih.govnih.gov

Climacostol, the natural parent compound, is stored in extrusive organelles within Climacostomum virens and is released when the protozoan is threatened by predators like the ciliate Dileptus margaritifer. researchgate.netfrontiersin.org Its defensive action is potent, and it also plays a role in the protozoan's carnivorous feeding habits. frontiersin.org

Research into the synthetic analogue, 2-methyl-5[(2Z)-non-2-en-1-yl]benzene-1,3-diol, has revealed that the addition of the methyl group can significantly modulate its toxicity. Studies have shown that this methylated analogue exhibits appreciably higher toxicity against various pathogenic microbes and protists compared to the naturally occurring Climacostol. nih.govnih.gov This suggests that the methyl group enhances the compound's defensive capabilities, providing a more potent chemical shield. This enhanced activity underscores the importance of the structural modifications in the design of bioactive molecules. nih.govnih.gov

Isolation and Characterization from Higher Plants

While this compound itself is a synthetic creation, structurally similar resorcinolic lipids are widespread in the plant kingdom, where they are believed to play roles in defense and allelopathy. nih.gov

Chemical investigations of the bark of Aegiceras floridum, a mangrove plant, have led to the isolation of several resorcinolic lipids. informahealthcare.comnih.gov While this compound has not been specifically identified, a closely related new compound, 3-methoxy-5-nonylphenol, was discovered. informahealthcare.comnih.gov This finding is significant as it confirms the presence of the core 5-nonyl resorcinol (B1680541) structure in this plant species. The isolation of this and other quinone and resorcinolic lipid derivatives from Aegiceras floridum highlights the plant's complex chemical profile and points to the potential ecological roles of these compounds. informahealthcare.comnih.govacs.org

Resorcinolic lipids, also known as alkylresorcinols, are found in a variety of higher plants. wikipedia.orgnih.gov They typically consist of a resorcinol ring with an attached alkyl or alkenyl chain of varying length and saturation. These compounds are particularly abundant in the bran fractions of cereals such as wheat, rye, and triticale. nih.govacs.org They have also been identified in other plants, including cashew nut shells (Anacardium occidentale), mango peels (Mangifera indica), and ginkgo leaves (Ginkgo biloba). wikipedia.org The biosynthesis of these compounds in plants is carried out by type III polyketide synthases. nih.govnih.gov The structural diversity of these plant-derived resorcinolic lipids is vast, with variations in the length of the alkyl chain and the degree of unsaturation being common. nih.gov This diversity likely reflects an evolutionary adaptation to a range of ecological pressures, including pathogenic threats and competition with other plants. nih.gov

Synthetic Methodologies and Chemical Modifications of 2 Methyl 5 Nonylbenzene 1,3 Diol

Strategies for De Novo Chemical Synthesis of 2-Methyl-5-nonylbenzene-1,3-diol

The de novo synthesis of this compound is a process that builds the molecule from simpler, readily available starting materials. This typically involves the sequential construction of the resorcinol (B1680541) core, attachment of the nonyl side chain, and subsequent methylation of the aromatic ring.

The resorcinol (1,3-dihydroxybenzene) framework is a key structural motif. One common approach to synthesize the resorcinol core is through the reaction of 3,5-dimethoxybenzoic acid, which can be derived from simpler precursors. researchgate.net This is often followed by demethylation to yield the dihydroxy functionality. nih.gov Alternative methods may involve the use of other substituted benzene (B151609) derivatives that can be chemically transformed into the 1,3-diol pattern. The reactivity of resorcinol allows for further modifications, making it a versatile precursor in the synthesis of more complex molecules. taltech.ee

A critical step in the synthesis is the regioselective introduction of the C9 alkyl (nonyl) group at the 5-position of the resorcinol ring. Friedel-Crafts acylation is a widely used method to introduce an acyl group, which is then reduced to the corresponding alkyl chain. google.com For instance, resorcinol can be acylated with nonanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) or zinc chloride to form 4-nonanoylresorcinol. google.com Subsequent reduction of the keto group, for example, through Clemmensen or Wolff-Kishner reduction, yields the 5-nonylresorcinol (B3138751). google.com

Another strategy involves the reaction of 3,5-dimethoxybenzyl trimethylsilyl (B98337) ether with an appropriate aldehyde, such as undecanal (B90771) (which contains the required number of carbon atoms for the nonyl chain plus two extra carbons that are later cleaved), in the presence of lithium and a catalytic amount of naphthalene. nih.gov This is followed by a series of deoxygenation and demethylation steps to afford the 5-alkylresorcinol. nih.gov

The choice of method depends on the desired regioselectivity and the compatibility with other functional groups present in the molecule.

The final step in the de novo synthesis is the introduction of a methyl group at the 2-position of the 5-nonylresorcinol intermediate. This methylation can be achieved through various methods. One approach involves a formylation reaction followed by reduction. Another possibility is direct methylation using a suitable methylating agent, although this can sometimes lead to a mixture of products due to the reactivity of the resorcinol ring. The precise conditions, including the choice of solvent and base, can significantly influence the reaction's outcome and yield. taltech.ee The introduction of a methyl group is a common strategy in medicinal chemistry to optimize the biological activity and properties of a molecule. mdpi.com

Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties. These modifications can be made to the alkyl chain or the aromatic ring. mdpi.comjmchemsci.com

The properties of resorcinolic lipids can be fine-tuned by modifying the alkyl side chain. mdpi.comjmchemsci.com This includes varying its length, degree of saturation, and branching.

Chain Length: Analogues with different alkyl chain lengths can be synthesized by using different acyl chlorides in the initial Friedel-Crafts acylation step or by employing different aldehydes in the reaction with 3,5-dimethoxybenzyl trimethylsilyl ether. nih.govgoogle.com For example, using acyl chlorides with varying numbers of carbon atoms (from C2 to C10) allows for the preparation of a series of 4-alkylresorcinols. google.com

Saturation: The saturation of the alkyl chain can be controlled during the synthesis. If an unsaturated acyl chloride is used in the acylation step, the resulting double bond can be retained or selectively reduced. Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. google.com

Branching: Branched alkyl chains can be introduced by using branched acyl chlorides or aldehydes as starting materials. The synthesis of 5-(tert-alkyl)resorcinols has been reported, demonstrating the feasibility of introducing bulky, branched side chains. acs.org

These modifications can impact the lipophilicity and steric properties of the molecule, which in turn can influence its biological activity. mdpi.com

Table 1: Examples of Synthetic Modifications to the Alkyl Chain of Resorcinol Derivatives

| Modification Type | Synthetic Strategy | Starting Material Example | Resulting Analogue |

|---|---|---|---|

| Chain Length Variation | Friedel-Crafts Acylation followed by Reduction google.com | Butyryl chloride | 4-Butylresorcinol |

| Chain Length Variation | Friedel-Crafts Acylation followed by Reduction google.com | Decanoyl chloride | 4-Decylresorcinol |

Modifying the substitution pattern on the aromatic ring of this compound provides another avenue for creating diverse analogues. taltech.eemdpi.comjmchemsci.com

Hydroxyl Group Modification: The hydroxyl groups of the resorcinol core can be esterified or etherified to produce a variety of derivatives. mdpi.comjmchemsci.com For example, esterification with different carboxylic acids can introduce new functional groups. jmchemsci.com

Additional Ring Substituents: Besides the methyl group at position 2, other substituents can be introduced onto the aromatic ring. The reactivity of the resorcinol ring at positions 4 and 6 allows for electrophilic substitution reactions. For instance, the synthesis of 2,5-dimethylresorcinol (B1214731) (2,5-DMR) and other di- and tri-substituted resorcinols has been described. taltech.ee The introduction of different functional groups can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Table 2: Examples of Synthetic Modifications to the Aromatic Ring of Resorcinol Derivatives

| Modification Type | Synthetic Strategy | Starting Material | Resulting Analogue |

|---|---|---|---|

| Esterification of Hydroxyl Groups jmchemsci.com | Reaction with Acetic Acid and Zinc Dichloride | Resorcinol | Di-substituted resorcinol ester |

| Additional Methylation taltech.ee | Reaction with Formaldehyde | 5-Methylresorcinol | 2,5-Dimethylresorcinol |

Chemoenzymatic and Biocatalytic Approaches for Diol Synthesis

The biosynthesis of the core 5-alkylresorcinol structure, a close analogue of this compound, is primarily achieved in nature through the action of type III polyketide synthases (PKSs). nih.govresearchgate.netnih.gov These enzymes catalyze the iterative decarboxylative condensation of a starter acyl-CoA unit with several extender malonyl-CoA units, followed by cyclization to form the aromatic ring. nih.gov This biocatalytic pathway offers a template for the synthesis of this compound.

Biocatalytic Synthesis:

In a biocatalytic approach, an alkylresorcinol synthase could theoretically utilize a fatty acyl-CoA, such as nonanoyl-CoA, as a starter unit. Through a series of condensation reactions with malonyl-CoA and subsequent cyclization and aromatization, 5-nonylresorcinol would be produced. The introduction of the methyl group at the C2 position would require a subsequent enzymatic step, likely involving a methyltransferase.

Enzymatic systems from various organisms have been identified as capable of producing bis-5-alkylresorcinols. nih.gov For instance, alkylresorcinol-producing type III PKSs from the bacterium Azotobacter vinelandii (ArsB), the fungus Neurospora crassa (ORAS), and the rice plant Oryza sativa (ARAS2) have been shown to synthesize these compounds from an alkanedioic acid N-acetylcysteamine dithioester and malonyl-CoA. nih.gov This highlights the potential of using whole-cell or isolated enzyme systems for the production of alkylresorcinol backbones.

Chemoenzymatic Synthesis:

A chemoenzymatic strategy combines chemical synthesis with enzymatic transformations to achieve a target molecule that may be difficult to produce by either method alone. For the synthesis of this compound, a plausible chemoenzymatic route could involve the chemical synthesis of a suitable precursor, followed by a key enzymatic step.

One such approach could be the chemical synthesis of a substituted benzene derivative that is then subjected to enzymatic dihydroxylation. While direct enzymatic C-H oxidation of aromatic rings is challenging, specific enzymes like cytochrome P450 monooxygenases are known to perform such reactions with high regio- and stereoselectivity.

Another chemoenzymatic strategy could involve the lipase-catalyzed resolution of a racemic intermediate. For example, a racemic mixture of a precursor containing a hydroxyl group could be acylated using a lipase (B570770), such as Candida antarctica lipase B (CALB), which would selectively acylate one enantiomer, allowing for the separation of the two. This approach is widely used in the synthesis of chiral alcohols and diols.

A summary of potential biocatalytic and chemoenzymatic steps is presented in the table below.

| Approach | Key Step | Enzyme/Catalyst | Substrate(s) | Product |

| Biocatalytic | Polyketide Synthesis | Alkylresorcinol Synthase (Type III PKS) | Nonanoyl-CoA, Malonyl-CoA | 5-Nonylresorcinol |

| Biocatalytic | Methylation | Methyltransferase | 5-Nonylresorcinol, S-Adenosyl methionine | This compound |

| Chemoenzymatic | Kinetic Resolution | Lipase (e.g., CALB) | Racemic precursor alcohol | Enantiomerically enriched alcohol and ester |

| Chemoenzymatic | Dihydroxylation | Cytochrome P450 Monooxygenase | Substituted Alkylbenzene | Dihydroxylated Alkylbenzene |

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound is crucial for studying structure-activity relationships and for the development of compounds with specific biological functions. These syntheses often focus on controlling the stereochemistry of substituents on the aromatic ring or the alkyl side chain.

One key structural motif in analogues is the 2-methyl-1,3-diol unit. The stereoselective synthesis of such structures has been achieved through various catalytic methods. For instance, a rhenium-catalyzed beilstein-journals.orgrsc.org-allylic alcohol transposition has been reported for the stereoselective synthesis of acetals of 2-methyl-1,3-syn-diols. nih.gov This method allows for the conversion of (E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohols into the desired 1,3-syn-diol acetals with high diastereoselectivity. nih.gov

The synthesis of 5-alkylresorcinols, which are direct analogues of the target compound (lacking the C2-methyl group), has been extensively studied. Efficient synthetic routes often start from 3,5-dimethoxybenzaldehyde (B42067) or related precursors. beilstein-journals.org A common strategy involves a Wittig reaction to introduce the alkyl side chain, followed by hydrogenation of the resulting double bond and demethylation of the methoxy (B1213986) groups to yield the final 5-alkylresorcinol. beilstein-journals.org Microwave-assisted Wittig reactions have been shown to be particularly effective for this purpose. beilstein-journals.org

A general and efficient three-step method for the preparation of alkylresorcinols involves the Sonogashira coupling of 1-alkynes with 1-iodo-3,5-dimethoxybenzene, followed by hydrogenation of the triple bond and demethylation. rsc.orgrsc.org This methodology is versatile and allows for the synthesis of a library of alkylresorcinols with varying chain lengths, as well as their deuterated analogues. rsc.orgrsc.org

The table below summarizes a synthetic approach to 5-alkylresorcinol analogues.

| Step | Reaction | Reagents/Catalysts | Intermediate/Product |

| 1 | Sonogashira Coupling | 1-Alkyne, 1-Iodo-3,5-dimethoxybenzene, Pd catalyst, CuI, Base | 1-(Alk-1-yn-1-yl)-3,5-dimethoxybenzene |

| 2 | Hydrogenation | H₂, Pd/C | 1-Alkyl-3,5-dimethoxybenzene |

| 3 | Demethylation | BBr₃ | 5-Alkylresorcinol |

To achieve the stereoselective synthesis of analogues of this compound, one could envision a convergent synthesis where a stereochemically defined fragment containing the 2-methyl-1,3-diol moiety is coupled with the nonylbenzene (B91765) side chain. Alternatively, a chiral auxiliary or a chiral catalyst could be employed during the introduction of the methyl group onto the resorcinol ring of a pre-synthesized 5-nonylresorcinol.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 5 Nonylbenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-methyl-5-nonylbenzene-1,3-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous determination of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the long nonyl chain, and the hydroxyl groups. The aromatic region would likely show signals for the three protons on the resorcinol (B1680541) ring. The single proton situated between the two hydroxyl groups would appear as a specific pattern, while the other two aromatic protons would also have characteristic shifts and coupling patterns. The methyl group attached to the ring would produce a singlet. The nonyl side chain would give rise to a series of multiplets, with the terminal methyl group appearing as a triplet. The hydroxyl protons, while sometimes broad, would also be observable.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Please note that the following table is predictive and based on known chemical shifts for similar structures, such as other alkylated resorcinols and related diols.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.2 - 6.8 | 100 - 115 |

| Ar-OH | 4.5 - 6.0 (variable) | - |

| Ar-C-OH | - | 155 - 160 |

| Ar-C-CH₃ | - | 118 - 125 |

| Ar-C-Alkyl | - | 140 - 145 |

| Ar-CH₃ | 2.0 - 2.3 | 10 - 15 |

| Ar-CH₂- | 2.4 - 2.7 | 30 - 35 |

| -(CH₂)₇- | 1.2 - 1.6 | 22 - 32 |

| -CH₃ (nonyl) | 0.8 - 1.0 | 13 - 15 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular weight. High-resolution mass spectrometry could further provide the exact molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for phenolic compounds is the loss of a hydrogen atom or a hydroxyl group. Cleavage of the C-C bonds within the nonyl side chain is also expected, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org A significant fragmentation pathway for alkylbenzenes is benzylic cleavage, which in this case would involve the cleavage of the bond between the aromatic ring and the nonyl chain, resulting in a prominent peak corresponding to the tropylium (B1234903) ion or a related stabilized carbocation. The presence of the methyl group on the aromatic ring will also influence the fragmentation pattern.

Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

This table presents potential fragmentation patterns based on the general principles of mass spectrometry for alkanes, and aromatic alcohols.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 250 | [C₁₆H₂₆O₂]⁺ | Molecular Ion ([M]⁺) |

| 235 | [C₁₅H₂₃O₂]⁺ | Loss of CH₃ |

| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage with loss of C₈H₁₇ radical |

| 124 | [C₇H₈O₂]⁺ | Cleavage of the nonyl chain at the alpha position |

| 123 | [C₇H₇O₂]⁺ | Loss of a hydrogen from the [M-C₉H₁₉]⁺ fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Resorcinol, the core of the target molecule, exhibits strong absorption in the UV region. researchgate.netresearchgate.net The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. Typically, substituted phenols show two main absorption bands. The presence of the alkyl and methyl substituents on the resorcinol ring will cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted resorcinol.

Expected IR and UV-Vis Spectroscopic Data for this compound

The following data is based on characteristic absorption regions for the functional groups present and data for related resorcinol compounds.

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3200-3600 (broad) | O-H stretch (hydroxyl) |

| IR | 2850-3100 | C-H stretch (aromatic and aliphatic) |

| IR | 1450-1600 | C=C stretch (aromatic) |

| IR | ~1200 | C-O stretch (phenol) |

| UV-Vis | ~275-285 nm | π → π* transition (aromatic ring) |

| UV-Vis | ~220-230 nm | π → π* transition (aromatic ring) |

X-ray Crystallography for Three-Dimensional Structure Determination (Applicability to Resorcinol Cores)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method could provide definitive information on bond lengths, bond angles, and the conformation of the nonyl chain relative to the aromatic ring.

The applicability of X-ray crystallography to this compound is high, given that many resorcinol derivatives have been successfully crystallized and their structures determined. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net The resorcinol core provides a rigid platform that facilitates crystal packing, often driven by hydrogen bonding between the hydroxyl groups of adjacent molecules. royalsocietypublishing.org The long, flexible nonyl chain might introduce some disorder in the crystal lattice, but this can often be modeled and resolved during the structure refinement process.

Studies on the crystal structure of resorcinol itself have revealed a layered arrangement with extensive intermolecular hydrogen bonding. royalsocietypublishing.orgroyalsocietypublishing.org It is anticipated that this compound would also form a crystal lattice stabilized by hydrogen bonds between the hydroxyl groups. The nonyl chains would likely pack in an ordered fashion to maximize van der Waals interactions. A successful crystallographic analysis would provide an unambiguous confirmation of the molecule's structure and stereochemistry if chiral centers were present.

Investigations into the Biological Activities of 2 Methyl 5 Nonylbenzene 1,3 Diol and Its Analogues Non Clinical

Antimicrobial Efficacy Studies

Alkylresorcinols, including 2-Methyl-5-nonylbenzene-1,3-diol, have demonstrated a range of antimicrobial properties in non-clinical studies. Their efficacy is often attributed to their ability to interact with and disrupt microbial cell membranes. nih.gov

Antibacterial Activity Against Gram-Positive Bacteria

Research has shown that certain alkylresorcinols and related phenolic compounds exhibit notable activity against Gram-positive bacteria. mdpi.com For instance, essential oils rich in phenolic compounds like thymol (B1683141) and carvacrol (B1668589) have been shown to be effective against Staphylococcus aureus. mdpi.comnih.gov The mechanism of action often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death. nih.gov While specific data on this compound is limited, the general trend for this class of compounds suggests potential efficacy.

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans)

The antifungal potential of resorcinolic lipids and their analogues has been a subject of investigation. acs.org Studies have demonstrated the antifungal activity of various phenolic compounds against pathogenic fungi, including Candida albicans. nih.govnih.gov For example, tannic acid, a polyphenol, has shown significant inhibitory effects against both fluconazole-susceptible and -resistant Candida species. nih.gov Some hydrazine-based compounds have also exhibited fungicidal activity against C. albicans, including against drug-resistant strains. mdpi.com The proposed mechanisms often involve the disruption of the fungal cell wall and membrane integrity. researchgate.net

Antiprotozoal Effects (e.g., against free-living protists)

Information regarding the specific antiprotozoal effects of this compound against free-living protists is not extensively detailed in the available literature. However, the broad antimicrobial profile of alkylresorcinols suggests a potential for such activity.

Differential Activity Against Gram-Negative Bacteria

Gram-negative bacteria generally exhibit higher resistance to many antimicrobial compounds compared to Gram-positive bacteria, primarily due to the presence of their outer membrane. mdpi.com This structural difference can impede the entry of hydrophobic compounds like alkylresorcinols. mdpi.com However, some studies have reported activity of certain phenolic compounds and essential oils against Gram-negative bacteria such as Escherichia coli. mdpi.comunusa.ac.id The effectiveness can vary depending on the specific compound and bacterial strain. nih.gov

Antineoplastic and Cytotoxic Potential in Cellular Models (Non-Mammalian/Non-Clinical Human)

Alkylresorcinols have garnered interest for their potential anticancer properties. nih.govresearchgate.net In vitro studies have explored their effects on various cancer cell lines.

Inhibition of Proliferation in Mammalian Tumor Cell Lines

Several studies have demonstrated the cytotoxic and antiproliferative effects of alkylresorcinols and related compounds in mammalian tumor cell lines. For instance, a metabolite of the lichen Parmotrema tinctorum, identified as 5-methyl-1,3-benzenediol (orcinol), and its derivative showed significant cytotoxic activity against MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) cell lines. nih.gov The mechanism of action was linked to the induction of apoptosis. nih.gov Another study reported that 5-alkylresorcinols from L. molleoides leaves induced apoptosis in human hepatocarcinoma cell lines HepG2 and Hep3B. nih.gov

Below is a table summarizing the cytotoxic activity of a related compound, PTF1 (a fraction containing 5-methyl-1,3-benzenediol), against various cancer cell lines as determined by the LDH assay. nih.gov

| Cell Line | Cancer Type | % Cytotoxicity (PTF1) | % Cytotoxicity (Doxorubicin) |

| MCF-7 | Breast Adenocarcinoma | 69.8% | 23.4% |

| HeLa | Cervical Cancer | 65.3% | 26.7% |

| HepG2 | Hepatocellular Carcinoma | 63.2% | 12.3% |

| K562 | Chronic Myelogenous Leukemia | 54.4% | 18.3% |

| Lymphocytes | Normal | 1.3% | Not Reported |

| Data sourced from a study on metabolites from the lichen Parmotrema tinctorum. nih.gov |

Analysis of Cell Cycle Perturbation and Apoptosis Induction

Analogues of this compound, such as other resorcinolic lipids and related phenolic compounds, have demonstrated significant effects on cell cycle regulation and the induction of apoptosis in cancer cell lines. Studies on 5-methyl-1,3-benzenediol (orcinol) and its derivatives isolated from the lichen Parmotrema tinctorum have shown potent apoptogenic activity. nih.gov At a cellular level, the induction of programmed cell death, or apoptosis, by these compounds was confirmed through the activation of the caspase cascade, a family of proteases that are central to the apoptotic process. nih.gov This activation leads to the accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle, a hallmark of DNA fragmentation. nih.gov

Further mechanistic studies on related phenolic structures reveal a common pathway for inducing apoptosis. For instance, the compound 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) was found to arrest non-small cell lung cancer (NSCLC) cells in the G2/M phase of the cell cycle. nih.gov This cell cycle blockade was followed by the induction of apoptosis, primarily through the activation of the mitochondrial (intrinsic) apoptotic pathway. nih.gov Similarly, other natural polyphenols are known to trigger apoptosis by modulating the expression of key regulatory proteins. mdpi.com This often involves decreasing the ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax), which leads to mitochondrial dysfunction, the release of cytochrome c into the cytoplasm, and subsequent activation of executioner caspases such as caspase-3. mdpi.commdpi.com The diarylpentanoid MS13, an analogue of curcumin, was shown to induce morphological changes characteristic of apoptosis, including cell shrinkage and chromatin condensation, in conjunction with a significant increase in caspase-3 activity and a decrease in Bcl-2 protein concentration. mdpi.com

Comparative Cytotoxicity Profiles with Parent Compounds and Other Resorcinolic Lipids

The cytotoxic potential of resorcinolic lipids and their analogues has been evaluated across various cancer cell lines, often showing enhanced efficacy compared to their parent compounds. A purified fraction containing 5-methyl-1,3-benzenediol from Parmotrema tinctorum exhibited significant cytotoxicity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.2 to 12.8 µg/ml depending on the cancer cell line. nih.gov Notably, this fraction was found to be non-toxic to normal human peripheral lymphocytes, suggesting a degree of selectivity towards cancer cells. nih.gov

Comparisons with parent structures highlight the therapeutic potential of structural modifications. For example, the diarylpentanoid MS13, which shares a phenolic structure, demonstrated a greater inhibitory effect on non-small cell lung cancer cells than its parent compound, curcumin. mdpi.com This indicates that modifications to the core structure can significantly enhance cytotoxic activity. The potential anticancer effect of these compounds is further supported by assays measuring lactate (B86563) dehydrogenase (LDH) release and DNA fragmentation, which are indicators of cell death and membrane damage. nih.gov

Table 1: In Vitro Cytotoxicity of a Bioactive Fraction Containing 5-methyl-1,3-benzenediol nih.gov

| Cell Line | Cancer Type | IC₅₀ (µg/ml) |

| MCF-7 | Breast Adenocarcinoma | 1.2 |

| HeLa | Cervical Carcinoma | 2.6 |

| HepG2 | Hepatocellular Carcinoma | 12.8 |

| K562 | Chronic Myelogenous Leukemia | 5.4 |

Anti-inflammatory and Immunomodulatory Research (Insights from Related Benzenediols)

Research into related benzenediol compounds provides insight into the potential anti-inflammatory mechanisms of this compound. A key aspect of this is the modulation of critical inflammatory cytokines. Interleukin-23 (IL-23) is a pivotal cytokine that promotes inflammatory responses, particularly those mediated by T-helper 17 (Th17) cells, and is essential for the development of autoimmune inflammation. nih.gov Studies on gene-targeted mice have demonstrated that the absence of IL-23 provides protection against collagen-induced arthritis, correlating with a lack of IL-17-producing CD4+ T cells. nih.gov A benzenoid from Antrodia cinnamomea, 2,4-Dimethoxy-6-Methylbenzene-1,3-diol (DMD), was found to mitigate psoriasiform inflammation by downregulating IL-17A. frontiersin.org

Interleukin-6 (IL-6) is another crucial pro-inflammatory cytokine that contributes to the induction and maintenance of chronic inflammation. nih.gov It plays a significant role in determining the type of adaptive immune response by regulating the differentiation of CD4+ T helper cells. nih.gov IL-6 can promote Th2-cell differentiation, inhibit the expansion of Th1 cells, and is critical for initiating the differentiation of pro-inflammatory Th17 cells. nih.gov The potential for combined inhibition of IL-6 and another cytokine, TNF, is being explored as a therapeutic strategy for severe asthma, highlighting the importance of targeting these pathways. nih.gov

The trafficking and activation of immune cells are fundamental processes in initiating and sustaining an inflammatory response. nih.gov Related benzenediol compounds have been shown to interfere with these processes. For instance, DMD was found to suppress the activation of macrophages, which are key immune cells in inflammatory conditions. frontiersin.org This suppression was accompanied by a reduction in the expression of CCL20, a chemokine primarily recognized for its ability to modulate the migration of immune cells, including dendritic cells and Th17 cells, into inflamed tissue. frontiersin.org

The migration of immune cells like dendritic cells (DCs) is triggered by interactions between chemokines and their receptors. nih.gov Dysregulation of this process can lead to an imbalance in immune responses. nih.gov Some natural compounds can directly target T cell function to exert anti-inflammatory effects. The marine-derived metabolite Alternariol, for example, suppresses T cell proliferation and cytokine secretion and dramatically inhibits the migration of antigen-specific T cells to inflammatory sites. mdpi.com This compound was shown to selectively target the early stages of T cell activation without affecting the antigen presentation process by DCs or macrophages. mdpi.com The movement of immune cells often relies on a rapid, flexible mode of movement known as amoeboid migration, which is crucial for their ability to navigate complex tissue environments to reach sites of inflammation or infection. frontiersin.org

Interactions with Biomolecules and DNA

Benzenediol compounds, as metabolites of aromatic hydrocarbons like benzene (B151609), can participate in chemical reactions that generate reactive oxygen species (ROS). researchgate.net ROS are highly reactive, oxygen-containing molecules that can cause oxidative stress and damage cellular components, including DNA. researchgate.netnih.gov The bioactivation of benzene can lead to metabolites like catechol (1,2-benzenediol), which can generate ROS. researchgate.net This ROS formation can directly induce damage to DNA, such as single and double-strand breaks and oxidized nucleotide bases (e.g., 8-oxoguanine). researchgate.netnih.gov

This ROS-mediated DNA damage is a mechanism shared by some chemotherapeutic agents, which increase intracellular ROS levels to exert their genotoxic effects. nih.gov In response to DNA damage, cells activate a complex network of signaling pathways known as the DNA damage response (DDR), which can lead to cell cycle arrest, DNA repair, or apoptosis. nih.gov Studies on other complex organic molecules have confirmed that ROS generation can cause DNA damage, leading to apoptosis or immunotoxicity. nih.govnih.gov The induction of apoptosis by a fraction containing 5-methyl-1,3-benzenediol was supported by DNA fragmentation assays, confirming that this compound or its derivatives can lead to DNA damage. nih.gov

Molecular and Cellular Mechanisms of Action of 2 Methyl 5 Nonylbenzene 1,3 Diol Non Clinical

Cellular Uptake and Subcellular Distribution Mechanisms

No studies detailing the pathways or mechanisms of cellular entry and subsequent localization for 2-Methyl-5-nonylbenzene-1,3-diol were identified.

Impact on Cellular Signaling Pathways (e.g., MAPK/NF-κB phosphorylation)

No data exists describing the effects of this compound on the MAPK/NF-κB signaling cascades or other cellular signaling pathways.

Effects on Mitochondrial Dynamics and Function (e.g., GDAP1L1/Drp1 translocation)

There are no published findings on the impact of this compound on mitochondrial processes, including dynamics, function, or the translocation of proteins like GDAP1L1/Drp1.

Membrane Permeability and Interaction with Cellular Lipids

Specific studies on how this compound interacts with cellular membranes and lipids or affects their permeability have not been published.

While research exists for the broader class of compounds known as 5-alkylresorcinols, these findings cannot be attributed specifically to this compound without direct experimental evidence. Therefore, to maintain scientific accuracy and adhere strictly to the requested scope, the article cannot be generated.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Nonylbenzene 1,3 Diol Derivatives Non Human

Influence of the Methyl Group at Position 2 on Biological Activity

The presence of a methyl group at the second position of the resorcinol (B1680541) ring in 2-Methyl-5-nonylbenzene-1,3-diol distinguishes it from the more broadly studied 5-alkylresorcinols. This substitution can significantly influence the compound's biological activity through several mechanisms. The methyl group can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn can alter its interaction with biological targets.

Research on a variety of 2-methyl-5-alkylresorcinols (mARs) has shown that this methyl group can modulate the bioactivity of the parent 5-alkylresorcinol. researchgate.net The introduction of a methyl group at the C2 position can alter the compound's ability to interact with biological membranes and may influence its antioxidant capacity. researchgate.net The specific impact of the C2-methyl group can vary depending on the biological endpoint being assessed. In some cases, it may enhance activity, while in others, it could lead to a decrease. This highlights the complexity of SAR in this class of molecules and the importance of empirical testing to determine the effect of such substitutions.

Table 1: Comparison of Bioactivity of 5-Alkylresorcinols (ARs) and 2-Methyl-5-Alkylresorcinols (mARs)

| Compound Class | General Observation on Bioactivity | Potential Rationale |

|---|---|---|

| 5-Alkylresorcinols (ARs) | Exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. nih.gov | The resorcinol moiety and the long alkyl chain are key for these activities. |

| 2-Methyl-5-Alkylresorcinols (mARs) | Bioactivity can be modulated compared to ARs; in some cases, showing altered membrane interaction. researchgate.net | The C2-methyl group can introduce steric hindrance and modify the electronic properties of the resorcinol ring. |

Role of the Nonyl Side Chain Length and Unsaturation in Modulating Activity

The nonyl (C9) side chain at the fifth position of the resorcinol ring is a critical determinant of the biological activity of this compound. The length and degree of unsaturation of this alkyl chain significantly influence the compound's physicochemical properties, such as its lipophilicity and ability to partition into biological membranes.

Studies on a homologous series of 5-alkylresorcinols have demonstrated a clear relationship between the alkyl chain length and biological activity. Generally, an increase in the alkyl chain length leads to an increase in lipophilicity, which can enhance the compound's ability to interact with and disrupt cell membranes. researchgate.net However, this effect is not always linear, and an optimal chain length often exists for a specific biological activity. For many biological effects of 5-alkylresorcinols, the activity increases with chain length up to a certain point, after which it may plateau or even decrease. researchgate.net This "cut-off" effect is thought to be due to a balance between the need for sufficient lipophilicity to interact with the target and the potential for reduced bioavailability or steric hindrance with excessively long chains.

The introduction of double bonds (unsaturation) in the alkyl side chain also modulates biological activity. Unsaturated side chains can alter the three-dimensional shape of the molecule and its flexibility, which can affect how it interacts with biological targets. In some instances, the presence of a double bond can enhance biological activity. researchgate.net

Table 2: Influence of Alkyl Chain Length on the Biological Activity of 5-Alkylresorcinols

| Alkyl Chain Length | General Effect on Lipophilicity | Impact on Biological Activity |

|---|---|---|

| Shorter (e.g., C5-C7) | Lower | Generally lower activity. |

| Intermediate (e.g., C9-C15) | Moderate | Often optimal for various biological activities. researchgate.net |

| Longer (e.g., >C17) | Higher | Activity may decrease due to the "cut-off" effect. researchgate.net |

Importance of the 1,3-Diol Moiety for Bioactivity

The 1,3-dihydroxybenzene (resorcinol) moiety is a fundamental structural feature of this compound and is essential for its biological activity. The two hydroxyl groups on the aromatic ring are key to the molecule's ability to act as an antioxidant and to interact with biological targets through hydrogen bonding. patsnap.com

The arrangement of the hydroxyl groups at positions 1 and 3 is crucial. This meta-orientation influences the electronic properties of the aromatic ring and the molecule's ability to donate hydrogen atoms, which is a key mechanism of its antioxidant activity. patsnap.com The resorcinol structure is a well-known motif in many biologically active compounds, including a number of enzyme inhibitors. nih.gov The ability of the hydroxyl groups to form hydrogen bonds is critical for the binding of these molecules to the active sites of enzymes and other protein targets. patsnap.com

SAR studies that have compared resorcinol derivatives with other dihydroxybenzene isomers, such as catechols (1,2-diols) and hydroquinones (1,4-diols), have often shown that the resorcinol structure imparts unique biological activities. nih.gov This underscores the importance of the specific 1,3-diol arrangement for the bioactivity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models can be used to predict the activity of new, untested compounds and to identify the key structural features that are most important for activity.

QSAR models for phenolic compounds, including alkylphenols and alkylresorcinols, have been developed to predict a range of biological effects, such as antioxidant activity and toxicity. imist.maimist.ma These models are typically built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of the molecules' structures. Statistical methods, such as multiple linear regression and machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the biological activity. nih.gov

For a class of compounds like this compound derivatives, a QSAR model could be developed to predict their activity based on variations in the alkyl side chain or substitutions on the aromatic ring. Such a model would be a valuable tool for designing new derivatives with potentially enhanced or more specific biological activities.

A key outcome of QSAR modeling is the identification of the molecular descriptors that are most strongly correlated with biological activity. nih.gov These descriptors provide quantitative insights into the physicochemical properties that are most important for a compound to exert its biological effect. For phenolic lipids like this compound, important descriptors often relate to:

Lipophilicity: Parameters such as logP (the logarithm of the partition coefficient between octanol and water) are frequently important, reflecting the need for the compound to cross cell membranes.

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), can be important for antioxidant activity.

Steric/Topological Properties: Descriptors that describe the size, shape, and connectivity of the molecule can be critical for its ability to bind to a specific biological target.

By identifying these key descriptors, QSAR studies can guide the rational design of new, more potent, and selective analogs.

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself does not possess a chiral center, the introduction of substituents on the nonyl side chain or the creation of more complex derivatives can lead to the formation of stereoisomers. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity.

The differential activity of enantiomers is a well-established principle in pharmacology and toxicology. Enantiomers can exhibit different affinities for chiral biological targets such as enzymes and receptors. This is because the three-dimensional arrangement of atoms in a chiral molecule can lead to different interactions with the binding site of a target protein.

If derivatives of this compound were synthesized that contained chiral centers, it would be crucial to separate and test the individual enantiomers or diastereomers. It is highly likely that they would exhibit different biological activities, with one stereoisomer potentially being significantly more potent or having a different biological profile than the others. This highlights the importance of considering stereochemistry in the design and evaluation of new biologically active compounds.

Computational Chemistry and Molecular Modeling of 2 Methyl 5 Nonylbenzene 1,3 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are employed to compute a molecule's electronic structure, which in turn predicts its geometry, stability, and reactivity. epstem.netkmu.edu.tr

For a molecule like 2-Methyl-5-nonylbenzene-1,3-diol, these calculations can determine key electronic parameters. The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, highlights regions susceptible to electrophilic and nucleophilic attack. The hydroxyl groups of the resorcinol (B1680541) ring are expected to be electron-rich, indicating sites for hydrogen bonding and potential metabolic reactions, while the alkyl chain remains non-polar. kmu.edu.tr

Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO energy relates to the molecule's ability to donate electrons, a key aspect of its antioxidant potential, a known property of many phenolic compounds. researchgate.net The LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. kmu.edu.tr

Table 1: Illustrative Quantum Chemical Descriptors for a Representative Alkylresorcinol This table presents theoretical data for a representative molecule from the alkylresorcinol class, calculated using DFT, to illustrate the typical outputs of such an analysis. Actual values for this compound would require specific computation.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability (antioxidant capacity) |

| LUMO Energy | -0.9 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

These quantum parameters are invaluable for predicting how this compound will interact with biological systems, such as its potential to act as an antioxidant or to be metabolized by enzymes like cytochrome P450. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. arxiv.orgarxiv.org For a flexible molecule like this compound, with its long, non-polar nonyl chain, MD simulations are essential for exploring its conformational landscape. bohrium.com

When studying ligand-target interactions, MD simulations can be used to observe the stability of a ligand once docked into a protein's active site. nih.govmdpi.com The simulation can show whether the initial binding pose is maintained, how the ligand and protein residues adjust to one another, and the role of surrounding water molecules in mediating the interaction. This provides a more realistic and dynamic view of the binding event than static docking alone.

Molecular Docking and Binding Free Energy Calculations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net Given the biological activities of other alkylresorcinols, potential targets for this compound could include enzymes like lipoxygenases or proteins involved in cell signaling. mdpi.comnih.gov

In a docking simulation, the ligand is placed into the binding site of the target protein, and a scoring function is used to estimate the strength of the interaction, often reported as a binding affinity or binding energy. mdpi.commdpi.com The results can identify key interactions, such as hydrogen bonds between the resorcinol hydroxyl groups and polar amino acid residues, or hydrophobic interactions between the nonyl chain and non-polar pockets in the receptor. nih.gov

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. nih.govnih.gov These methods provide a more accurate estimation of binding affinity by accounting for solvation effects and, in some cases, entropic contributions. nih.govarxiv.orgcapes.gov.br

Table 2: Illustrative Molecular Docking Results for a Resorcinol Derivative with a Putative Enzyme Target This table provides a hypothetical example of docking results to demonstrate the type of data generated.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Ser530, Tyr385 | Hydrogen Bond with hydroxyl groups |

| Leu352, Val523, Ala527 | Hydrophobic with alkyl chain |

Such studies are crucial for hypothesis generation in drug discovery, suggesting which biological pathways the compound might modulate.

De Novo Design Approaches Based on the Resorcinol Scaffold

De novo design involves creating novel molecular structures from scratch, rather than modifying existing ones. nih.govarxiv.org The resorcinol core of this compound serves as an excellent "scaffold"—a central chemical structure upon which new functional groups can be built. nih.gov

Computational chemists can use the resorcinol scaffold as a starting point in software designed for de novo design. Algorithms can "grow" new molecules by adding fragments or atoms to the scaffold, aiming to optimize binding to a specific protein target. uw.edu For example, starting with the resorcinol core docked into an enzyme's active site, a program could systematically explore different alkyl chains or add other functional groups to improve binding affinity and specificity. arxiv.orgbiorxiv.org This approach is powerful for exploring vast chemical space and designing novel compounds with desired properties that may not be accessible through traditional chemical synthesis libraries. nih.gov

Predictive Modeling for Biological Activities and Compound Screening

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com For a class of compounds like alkylresorcinols, a QSAR model can be developed using a dataset of known analogues and their measured activities (e.g., IC50 values for enzyme inhibition). nih.govnih.gov

The model is built by calculating various molecular descriptors (e.g., electronic, topological, and steric properties) for each compound and then using statistical methods or machine learning to find the best equation relating these descriptors to the activity. mdpi.comed.ac.uk

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new or untested compounds like this compound. nih.gov This is highly valuable for virtual screening, where large libraries of compounds can be rapidly assessed in silico to prioritize which ones should be synthesized and tested experimentally, saving significant time and resources. researchgate.netnih.gov Modern approaches increasingly use deep learning and other AI methods to build more sophisticated and accurate predictive models. nih.govarxiv.org

Analytical and Bioanalytical Methodologies for Research of 2 Methyl 5 Nonylbenzene 1,3 Diol

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are indispensable for the separation and analysis of 2-Methyl-5-nonylbenzene-1,3-diol from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most pertinent techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the hydroxyl groups, derivatization is a crucial step to increase volatility and improve chromatographic peak shape. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is a common approach for converting the hydroxyl groups to their trimethylsilyl (B98337) ethers. cambridge.org

Following derivatization, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., DB-5), is typically employed. nih.gov The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that are crucial for structural elucidation and confirmation of the analyte's identity. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized this compound. cambridge.org

A study on the analysis of alkylresorcinols in wheat flour using GC-MS reported a good linear relationship in the concentration range of 0.001–5 μg/mL with a detection limit of 2.0–6.1 μg/g. helsinki.fi The sample preparation involved ultrasonic extraction with ethyl acetate (B1210297) followed by silanization. helsinki.fi

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | DB-5 fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 10 min) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Interface Temp | 285 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Derivatizing Agent | BSTFA + 1% TMCS |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of this compound without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating phenolic compounds. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape and resolution. nih.govacs.orgmdpi.com

Detection can be achieved using a diode array detector (DAD) or a fluorescence detector. DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. rsc.org Fluorescence detection offers higher sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag. sigmaaldrich.com

For more complex matrices and lower detection limits, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS provides high sensitivity and specificity, allowing for accurate quantification even in intricate biological samples. helsinki.fisigmaaldrich.com A study on alkylresorcinols in wheat flour using LC-MS/MS after solid-phase extraction (SPE) cleanup showed detection limits of 2.0–8.4 μg/g. helsinki.fi

Table 2: Representative HPLC-DAD Parameters for this compound Analysis

| Parameter | Value |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 280 nm |

Spectroscopic Methods for Quantification in Research Samples

Spectroscopic methods, particularly UV-Visible spectrophotometry, are often employed for the rapid quantification of phenolic compounds in research samples, although they may lack the specificity of chromatographic techniques. The resorcinol (B1680541) moiety in this compound exhibits characteristic UV absorbance.

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While this method is straightforward, it is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, it is often used for the analysis of purified samples or in conjunction with chromatographic methods for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique that can be used for the quantification of this compound. By integrating the signal of a specific proton on the target molecule and comparing it to the signal of a known amount of an internal standard, an accurate concentration can be determined without the need for a calibration curve specific to the analyte. mdpi.com

Development of Bioanalytical Assays for Studying Interactions in Biological Systems (Non-Human)

Understanding the interaction of this compound with biological systems is crucial for elucidating its potential bioactivity. Due to its amphiphilic nature, a key area of investigation is its interaction with cell membranes.

Bioanalytical assays to study these interactions often involve model membrane systems or isolated cells. For instance, studies on similar alkylresorcinols have shown their incorporation into human erythrocyte (red blood cell) membranes. cambridge.orghelsinki.fi This can be investigated by incubating erythrocytes with this compound, followed by lysis of the cells, extraction of the membrane components, and subsequent analysis by GC-MS or HPLC to quantify the amount of the compound incorporated into the membrane. cambridge.orghelsinki.fi

The effect of this incorporation on membrane properties can also be assessed. For example, changes in membrane fluidity can be studied using fluorescence polarization with a fluorescent probe. The hemolytic activity, or the ability of the compound to rupture red blood cells, can also be measured to understand its membrane-disrupting potential. The hemolytic activity of alkylresorcinol homologs has been shown to be dependent on the length and unsaturation of the alkyl side chain. nih.gov

Furthermore, the interaction with proteins can be explored. While specific assays for this compound are not documented, general techniques like fluorescence quenching assays could be employed to study its binding to proteins like serum albumin. In such an assay, the intrinsic fluorescence of the protein is measured in the presence of increasing concentrations of the compound. A decrease in fluorescence intensity can indicate a binding interaction.

Stability and Degradation Studies in Various Experimental Media

Investigating the stability of this compound in different experimental media is essential for ensuring the accuracy of analytical measurements and for understanding its persistence. Stability studies typically involve dissolving the compound in a specific medium (e.g., buffer solutions at different pH values, cell culture media, or plasma) and monitoring its concentration over time under controlled conditions (e.g., temperature, light exposure).

Degradation can be assessed by analyzing samples at various time points using a stability-indicating chromatographic method, such as HPLC, which can separate the parent compound from its potential degradation products.

For instance, studies on the stability of phenolic compounds have shown that they can be susceptible to degradation when exposed to light and elevated temperatures. mdpi.comnih.gov Therefore, it is crucial to store stock solutions and samples containing this compound protected from light and at low temperatures to minimize degradation. The stability in different pH conditions is also important, as pH can influence the rate of oxidation of the phenolic hydroxyl groups.

In the context of environmental fate, the degradation of similar compounds like alkylphenol ethoxylates has been studied in matrices such as activated sludge, where they can be biodegraded into more persistent alkylphenols. wur.nl While not a direct study of this compound, it highlights the importance of considering biotic and abiotic degradation pathways in relevant experimental systems.

Potential Applications and Research Tools Non Clinical, Non Dosage

Use as a Chemical Probe for Biological Pathway Elucidation

As a structurally distinct molecule, 2-Methyl-5-nonylbenzene-1,3-diol holds potential as a chemical probe to investigate and clarify complex biological pathways. The interaction of such compounds with biological systems can help identify and validate novel molecular targets. The amphiphilic nature of this molecule, possessing both a hydrophilic diol head and a long hydrophobic nonyl tail, allows it to interact with cell membranes and various enzymes.

The utility of related alkylresorcinols in modulating enzymatic activity suggests that this compound could be used to probe the function of specific enzymes involved in metabolic or signaling pathways. For instance, different alkylresorcinols have demonstrated inhibitory effects on enzymes like tyrosinase and lipoxygenase. By studying the specific interactions of this compound with such enzymes, researchers can gain a deeper understanding of the enzyme's active site and mechanism of action, thereby elucidating its role in cellular processes.

Contribution to the Discovery and Development of Novel Chemical Entities

Natural products have historically served as a rich source of inspiration for the development of new therapeutic agents. The core chemical scaffold of this compound, the resorcinol (B1680541) ring with an alkyl substitution, represents a promising starting point for medicinal chemistry campaigns. Its defined structure can be systematically modified to create a library of analogs.

The process involves using the natural product as a "lead compound." Chemists can synthesize derivatives by altering the length and saturation of the nonyl chain, modifying the methyl group, or changing the substitution pattern on the aromatic ring. These new chemical entities can then be screened for enhanced biological activity or improved physicochemical properties. This structure-activity relationship (SAR) analysis is fundamental to drug discovery, helping to identify which parts of the molecule are essential for its biological effects and guiding the design of more potent and selective compounds.

Role in Understanding Natural Product Biosynthesis and Function

The isolation of this compound from natural sources, such as the bark of Aegiceras floridum, provides a valuable opportunity to study the biosynthesis of resorcinolic lipids. dlu.edu.vn Understanding how organisms construct such molecules can reveal novel enzymatic reactions and biosynthetic pathways.

Researchers can investigate the genetic and enzymatic machinery responsible for its production. This typically involves identifying the gene clusters that encode for polyketide synthases (PKS), the enzymes responsible for synthesizing the resorcinol core and attaching the alkyl chain. By studying the specific PKS and tailoring enzymes involved in the biosynthesis of this compound, scientists can gain insight into the fundamental principles of natural product assembly. This knowledge can also be harnessed for synthetic biology applications, where the biosynthetic pathway might be engineered into a microbial host for sustainable production of the compound or its derivatives.

Applications in Materials Science or Polymer Chemistry

The chemical structure of this compound suggests potential applications in the field of materials science, particularly in polymer chemistry. The two hydroxyl groups on the benzene (B151609) ring are reactive sites that can participate in polymerization reactions. This makes the molecule a potential bio-based monomer for the creation of specialized polymers.

Resorcinol (1,3-dihydroxybenzene) itself is a well-known component in the synthesis of phenol-formaldehyde (PF) resins. By analogy, this compound could be incorporated into such resin systems. The long nonyl side chain would be expected to impart distinct properties to the resulting polymer, such as:

Increased hydrophobicity and water resistance.

Enhanced flexibility and impact resistance.

Improved solubility in organic solvents.

These modified properties could make the resulting polymers suitable for specialized applications, including advanced coatings, adhesives, or high-performance composites. The use of a naturally derived monomer also aligns with the growing demand for sustainable and renewable materials in the chemical industry.

Future Perspectives and Unanswered Questions in 2 Methyl 5 Nonylbenzene 1,3 Diol Research

Exploration of Additional Biological Activities and Mechanisms

Currently, the biological activity profile of 2-Methyl-5-nonylbenzene-1,3-diol remains largely unexplored. Future research should systematically screen the compound against a wide array of biological targets to uncover potential therapeutic applications. Key areas of investigation could include its effects on various cell lines to determine potential cytotoxic or anti-proliferative activities. Furthermore, its antimicrobial and anti-inflammatory properties warrant investigation.

Should any significant biological activity be identified, subsequent research must focus on elucidating the underlying mechanisms of action. This would involve a series of molecular and cellular biology techniques to identify the specific signaling pathways and molecular targets modulated by this compound. Understanding these mechanisms is crucial for any further development of the compound for therapeutic or other applications.

Advancements in Scalable and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for the synthesis of this compound is a fundamental prerequisite for enabling extensive research and potential future applications. Future synthetic chemistry research should aim to design and optimize multi-step synthetic pathways that are both high-yielding and scalable.

A critical aspect of this research will be the focus on sustainable or "green" chemistry principles. This includes the use of non-toxic reagents and solvents, minimizing waste production, and employing energy-efficient reaction conditions. The development of a robust and economically viable synthetic route would be a significant advancement, making the compound more accessible for in-depth biological and toxicological studies.

Integration of Multi-Omics Data to Elucidate Complex Biological Responses

To gain a holistic understanding of how this compound interacts with biological systems, future studies should employ multi-omics approaches. mdpi.comnih.govnih.gov This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms exposed to the compound. By integrating these large datasets, researchers can construct a comprehensive picture of the cellular response to the compound, identifying key pathways and networks that are perturbed. mdpi.comnih.gov

This systems-level perspective can reveal novel mechanisms of action and potential off-target effects that might be missed by more traditional, targeted approaches. mdpi.com Such data are invaluable for predicting both the therapeutic potential and the potential toxicity of the compound.

Refinement of SAR and QSAR Models for Rational Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for the rational design of new molecules with improved properties. Once initial biological activity data for this compound becomes available, these computational modeling techniques can be applied.

Future research in this area would involve synthesizing and testing a series of structural analogs of this compound to determine how modifications to its chemical structure affect its biological activity. This data can then be used to build and refine QSAR models that can predict the activity of novel, unsynthesized compounds. mdpi.commdpi.com These models would be instrumental in guiding the design of more potent and selective derivatives, while potentially reducing the need for extensive animal testing.

Investigation of Ecological and Environmental Fate as a Natural Product

If this compound is found to be a naturally occurring compound, its ecological role and environmental fate will be important areas of investigation. Research should focus on identifying the biosynthetic pathway of the compound in its natural source.

Furthermore, studies on its persistence, bioaccumulation, and potential toxicity in various ecosystems are crucial. Understanding how the compound behaves in the environment is essential for assessing any potential ecological risks associated with its large-scale production or use. This includes studying its biodegradability and its effects on a range of non-target organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-nonylbenzene-1,3-diol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of resorcinol derivatives with nonyl halides under basic conditions. Yield optimization requires precise control of temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) . Confirming regioselectivity (methyl vs. nonyl positioning) requires nuclear Overhauser effect (NOE) NMR studies to validate substitution patterns .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use non-polar columns (e.g., HP-5MS) with a temperature ramp (e.g., 30°C initial, 2°C/min to 250°C) to resolve alkylbenzene-diol isomers. Retention indices should be cross-referenced with NIST databases .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates diagnostic fragments (e.g., m/z 194 for diol core; alkyl chain cleavage at m/z 57, 71). High-resolution MS (HRMS) confirms molecular formula (C₁₆H₂₆O₂) .